(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a 2-halopyridine can be reacted with a metalation reagent to form an organometallic intermediate, which is then treated with a boric acid ester to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. The pyridine and pyrazole rings provide additional sites for interaction and reactivity, making this compound highly versatile in its applications .
Comparison with Similar Compounds
Pyridine-2-boronic acid: Shares the pyridine moiety but lacks the pyrazole ring.
Phenylboronic acid: Contains a phenyl group instead of the pyridine-pyrazole structure.
Pinacol boronic esters: Similar boronic acid functionality but different structural framework.
Uniqueness: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combined pyridine and pyrazole rings, which provide distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C8H8BN3O2 |
---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(1-pyridin-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6,13-14H |
InChI Key |
GTVPJLFQTKBNRY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.